molecular formula C21H27NO2 B5415117 (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine

Cat. No.: B5415117
M. Wt: 325.4 g/mol
InChI Key: CIAOFGVOCKPCFU-SAPNQHFASA-N
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Description

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a phenylprop-2-en-1-amine backbone substituted with dimethoxyphenyl and phenyl groups. It has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to further reactions to introduce the phenylprop-2-en-1-amine moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine involves its interaction with molecular targets in the brain. It has been shown to bind to alpha7 nicotinic acetylcholine receptors, which play a role in cognitive function. By binding to these receptors, the compound can modulate neurotransmitter release and improve neuronal survival, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to bind to specific receptors in the brain and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17(14-18-8-6-5-7-9-18)16-22(2)13-12-19-10-11-20(23-3)21(15-19)24-4/h5-11,14-15H,12-13,16H2,1-4H3/b17-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAOFGVOCKPCFU-SAPNQHFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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